
1-(4-Fluorophenyl)ethanol
Overview
Description
1-(4-Fluorophenyl)ethanol is an organic compound with the molecular formula C8H9FO. It is a colorless to light yellow liquid at room temperature and is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of a fluorine atom attached to the benzene ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)ethanol can be synthesized through the enantioselective reduction of 1-(4-fluorophenyl)ethanone. This process can be catalyzed by various biocatalysts, such as Petroselinum crispum cells, in an aqueous medium at temperatures ranging from 23 to 27°C. The reaction typically yields (S)-1-(4-fluorophenyl)ethanol with a 46% yield and 90% enantiomeric excess after 48 hours .
Industrial Production Methods: Industrial production of this compound often involves the use of chemical reduction methods. One common approach is the reduction of 4-fluoroacetophenone using reducing agents like sodium borohydride or lithium aluminum hydride. These methods are scalable and provide high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-fluoroacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to 4-fluorophenylethane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: 4-Fluoroacetophenone.
Reduction: 4-Fluorophenylethane.
Substitution: 4-Fluorophenyl halides.
Scientific Research Applications
Chemical Synthesis
1-(4-Fluorophenyl)ethanol serves as a crucial building block in organic synthesis. It is often utilized in the preparation of various derivatives, including chiral compounds that are essential in drug development. The compound can be transformed into esters and other functionalized derivatives through various chemical reactions, which enhances its utility in synthetic organic chemistry.
Synthesis Methods:
- Dynamic Kinetic Resolution: A notable method for synthesizing R-1-(4-fluorophenyl)ethanol involves dynamic kinetic resolution using lipases and acidic resins as racemization catalysts. This method allows for the production of optically pure chiral alcohols with high yields (up to 95%) and selectivity .
- Biocatalytic Approaches: Biotransformation techniques using microorganisms have also been reported. For instance, the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone using Daucus carota cells has yielded (S)-(-)-1-(4-fluorophenyl)ethanol with optical purities exceeding 98% .
Pharmaceutical Applications
The compound is an important intermediate in the pharmaceutical industry, particularly for synthesizing chiral drugs. Its ability to form specific stereoisomers is critical for the efficacy and safety profiles of many medications.
Case Studies:
- Research indicates that this compound derivatives exhibit significant biological activities, including enzyme inhibition and antimicrobial properties. These activities make them candidates for further investigation in drug development.
- A study highlighted the synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol via biocatalysis, demonstrating its potential in creating active pharmaceutical ingredients (APIs) with high enantiomeric excess .
The biological activity of this compound and its derivatives has attracted attention for their potential therapeutic applications.
Key Findings:
- The compound has shown promise in inhibiting specific enzymes, which is crucial for developing drugs targeting various diseases. The hydroxyl group facilitates hydrogen bonding, enhancing interactions with enzyme active sites.
- Preliminary studies suggest that compounds structurally related to this compound may possess antimicrobial properties, although comprehensive data on this specific compound's activity is still limited.
Industrial Applications
Beyond pharmaceuticals, this compound is utilized in producing specialty chemicals and materials. Its unique structural properties allow it to participate in various chemical reactions that are valuable in industrial processes.
Applications Include:
- As a precursor for synthesizing agrochemicals and fine chemicals.
- In the production of polymer additives and other specialty materials.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)ethanol involves its interaction with specific molecular targets. For instance, in the context of its use as a pharmaceutical intermediate, the compound may interact with enzymes or receptors, leading to the modulation of biological pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)ethanol
- 1-(4-Bromophenyl)ethanol
- 1-(4-Methylphenyl)ethanol
Comparison: 1-(4-Fluorophenyl)ethanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. Additionally, the fluorine atom can enhance the compound’s biological activity by improving its binding affinity to specific molecular targets .
Biological Activity
1-(4-Fluorophenyl)ethanol is an aromatic alcohol with significant biological activity, primarily due to its unique structural properties. The compound, with the chemical formula CHFO, features a fluorinated phenyl group and a hydroxyl group attached to a chiral carbon atom. This configuration enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
This compound is characterized by:
- Molecular Weight : 140.16 g/mol
- Physical State : Colorless liquid at room temperature
The presence of the fluorine atom at the para position of the phenyl ring significantly influences its binding affinity to biological molecules. Various synthesis routes for this compound have been documented, including enantioselective biocatalytic reductions using different biocatalysts such as Daucus carota and Pseudomonas crispum .
This compound exhibits biological activity through its role as a ligand in biochemical assays. It has been shown to selectively bind to various enzymes and receptors, which may enhance its potential in drug discovery. Notably, it has been studied for its inhibitory effects on cytochrome P450 enzymes, which are essential for drug metabolism .
Table 1: Biological Targets of this compound
Case Studies and Research Findings
- Enantioselective Biocatalytic Reduction : Research demonstrated that the bioreduction of 1-(4-fluorophenyl)ethanone using Daucus carota cells resulted in a yield of 66% for (S)-(-)-1-(4-fluorophenyl)ethanol with high optical purity (98% ee). This study highlights the compound's potential as an intermediate in synthesizing biologically active compounds .
- Anticancer Activity : A derivative of this compound was synthesized and tested against breast cancer cell lines. The study found that this derivative significantly inhibited cell proliferation and induced apoptosis through mechanisms involving oxidative stress and signaling pathway suppression .
- Pharmacological Applications : The compound's ability to act as a ligand has made it a candidate for drug development, particularly in creating chiral drugs that exhibit specific biological activities while minimizing side effects .
Q & A
Q. Basic: What are the common synthetic routes for 1-(4-Fluorophenyl)ethanol?
Answer:
The primary synthesis involves the reduction of 4-fluorophenylacetone using sodium borohydride (NaBH₄) in ethanol, achieving a 99% yield . Alternative methods include:
- Catalytic hydrogenation : Palladium or platinum catalysts under hydrogen atmosphere.
- Biocatalytic reduction : Enantioselective synthesis using alcohol dehydrogenases (ADHs) for chiral resolution .
Key parameters include solvent choice (e.g., ethanol, isopropanol), temperature (25–60°C), and stoichiometric control. Post-reaction purification via recrystallization or column chromatography ensures high purity.
Q. Advanced: How can researchers optimize enantiomeric excess (ee) in the synthesis of this compound?
Answer:
Enantioselective synthesis requires:
- Chiral catalysts : Rhodium complexes with Binap ligands for asymmetric hydrogenation.
- Biocatalysts : Immobilized enzymes (e.g., Rhizopus arrhizus ADH) enhance reusability and ee (up to 98%) .
- Reaction optimization : Adjusting pH (6.5–7.5), temperature (30–35°C), and co-solvents (e.g., tert-butanol) improves enzyme stability.
Data-driven approach : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to monitor ee. Conflicting ee values across studies may arise from enzyme source variability, necessitating pilot-scale trials .
Q. Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR : ¹H NMR (δ 1.4–1.6 ppm for -CH₃, δ 4.8–5.0 ppm for -OH) and ¹³C NMR confirm structure .
- IR : O-H stretch (~3350 cm⁻¹) and C-F vibration (~1220 cm⁻¹).
- Mass spectrometry : ESI-MS for molecular ion ([M+H]⁺ at m/z 141) and fragmentation patterns.
- Chiral analysis : Polarimetry or HPLC with chiral stationary phases (e.g., amylose derivatives) .
Q. Advanced: How should researchers address contradictory crystallographic data for this compound derivatives?
Answer:
Discrepancies in crystal structures may stem from:
- Polymorphism : Different packing modes due to solvent (e.g., ethanol vs. hexane).
- Twinned crystals : Use SHELXL for refinement and validation via R-factor convergence (<5%) .
- DFT validation : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*).
Case study : Conflicting unit cell parameters for fluorophenyl derivatives were resolved by re-measuring diffraction data at low temperature (100 K) to minimize thermal motion artifacts .
Q. Basic: What are the primary research applications of this compound?
Answer:
- Pharmaceutical intermediates : Chiral precursor for β-blockers (e.g., propranolol analogs) and antifungal agents (e.g., triazole derivatives) .
- Ligand synthesis : Fluorinated ligands for asymmetric catalysis.
- Metabolic studies : Fluorine’s role in enhancing drug half-life via reduced cytochrome P450 oxidation.
Q. Advanced: What strategies improve the yield of this compound in large-scale syntheses?
Answer:
- Flow chemistry : Continuous hydrogenation reduces exothermic risks and improves mixing.
- In-situ purification : Reactive extraction (e.g., using ionic liquids) minimizes side products.
- Biocatalyst engineering : Directed evolution of ADHs for higher substrate tolerance and turnover .
Case study : Scaling NaBH₄ reduction from 1g to 1kg batch required solvent switch from ethanol to THF/water (4:1) to control foaming, achieving 95% yield .
Q. Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods due to volatility (bp ~250°C).
- Storage : Inert atmosphere (N₂) at 4°C to prevent oxidation.
- Waste disposal : Neutralize with dilute HCl before aqueous disposal .
Q. Advanced: How does the fluorophenyl group influence the biological activity of derived compounds?
Answer:
- Lipophilicity : Fluorine increases logP, enhancing blood-brain barrier penetration.
- Electrostatic effects : Polar C-F bond strengthens binding to hydrophobic enzyme pockets (e.g., CYP51 in antifungals) .
- Metabolic stability : Fluorine blocks oxidative metabolism, prolonging drug action.
SAR study : Para-fluorination on the phenyl ring improved IC₅₀ values in kinase inhibitors by 10-fold compared to non-fluorinated analogs .
Properties
IUPAC Name |
1-(4-fluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDSORRYQPTKSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403-41-8 | |
Record name | 1-(4-Fluorophenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-alpha-methylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 403-41-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-fluoro-α-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.328 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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